Thiophene-Ring Halogenation: Structural Differentiation of Tioconazole Related Compound B from Related Compounds A, C, and Parent Tioconazole
Tioconazole Related Compound B is uniquely defined by the 2,5-dichlorothiophen-3-yl substitution pattern (R1 = Cl, R2 = Cl) on its thienylmethoxy side chain, as codified in the Ph. Eur. monograph [1]. This halogenation pattern differentiates it from all other tioconazole-related specified impurities: Related Compound A bears an unsubstituted thiophene ring (R1 = H, R2 = H), Related Compound C bears a 5-bromo-2-chlorothiophene ring (R1 = Cl, R2 = Br), and the parent drug tioconazole carries a 2-chlorothiophene ring (R1 = Cl, R2 = H) [1][2]. The molecular formula of the free base C₁₆H₁₂Cl₄N₂OS (MW 422.16) versus tioconazole C₁₆H₁₃Cl₃N₂OS (MW 387.71) reflects the addition of one chlorine and loss of one hydrogen atom—a difference of +34.45 Da that is directly observable by mass spectrometry .
| Evidence Dimension | Thiophene ring halogen substitution pattern and molecular weight |
|---|---|
| Target Compound Data | R1 = Cl, R2 = Cl (2,5-dichlorothiophen-3-yl); molecular formula C₁₆H₁₂Cl₄N₂OS; free base MW 422.16; HCl salt MW 460.63 (USP) / 458.62 (EP) |
| Comparator Or Baseline | Tioconazole (parent): R1 = Cl, R2 = H, C₁₆H₁₃Cl₃N₂OS, MW 387.71. Related Compound A: R1 = H, R2 = H, C₁₆H₁₄Cl₂N₂OS, MW 353.27. Related Compound C: R1 = Cl, R2 = Br, C₁₆H₁₂BrCl₃N₂OS, MW 466.61. |
| Quantified Difference | Target MW 422.16 (free base) is +34.45 Da vs. tioconazole; +68.89 Da vs. Related Compound A; −44.45 Da vs. Related Compound C |
| Conditions | Structures assigned per Ph. Eur. monograph 2074 and USP Tioconazole monograph; MW values from Sigma-Aldrich, BOC Sciences, and SynZeal certificates of analysis |
Why This Matters
This structural uniqueness is the basis for chromatographic separation and compendial identification; procurement of the correct isomer is non-negotiable for USP/EP compliance and ANDA regulatory submissions.
- [1] British Pharmacopoeia 2013, Tioconazole Monograph, IMPURITIES section: 'A. R1 = R2 = H... B. R1 = R2 = Cl: 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole'. View Source
- [2] USP Monographs: Tioconazole, Related Compounds section. Defines Related Compound B as 1-[2,4-dichloro-β-[(2,5-dichloro-3-thenyl)-oxy]phenethyl]imidazole hydrochloride. View Source
